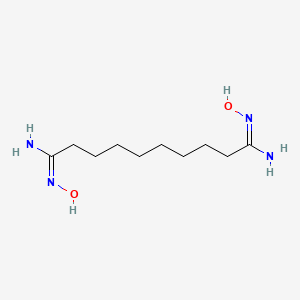
1,8-Diamidoximoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diamidoximoctane: is a chemical compound with the molecular formula C10H22N4O2 It is characterized by the presence of two amidoxime groups attached to an octane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,8-Diamidoximoctane can be synthesized through a multi-step process involving the reaction of octane with hydroxylamine and subsequent conversion to the amidoxime groups. The reaction typically involves the use of solvents such as ethanol or methanol and requires controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Diamidoximoctane undergoes various chemical reactions, including:
Oxidation: The amidoxime groups can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amidoxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,8-Diamidoximoctane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chelating agent for metal ions.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,8-diamidoximoctane involves its ability to interact with various molecular targets. The amidoxime groups can form stable complexes with metal ions, making it useful as a chelating agent. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
1,6-Diamidoximhexane: Similar structure but with a hexane backbone.
1,10-Diamidoximdecane: Similar structure but with a decane backbone.
Comparison: 1,8-Diamidoximoctane is unique due to its specific octane backbone, which provides distinct chemical properties compared to its hexane and decane analogs. The length of the carbon chain can influence the compound’s solubility, reactivity, and overall stability, making this compound particularly suitable for certain applications.
Eigenschaften
Molekularformel |
C10H22N4O2 |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
1-N',10-N'-dihydroxydecanediimidamide |
InChI |
InChI=1S/C10H22N4O2/c11-9(13-15)7-5-3-1-2-4-6-8-10(12)14-16/h15-16H,1-8H2,(H2,11,13)(H2,12,14) |
InChI-Schlüssel |
DUOLIMOHSYEMGP-UHFFFAOYSA-N |
Isomerische SMILES |
C(CCC/C(=N\O)/N)CCCC/C(=N\O)/N |
Kanonische SMILES |
C(CCCCC(=NO)N)CCCC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)

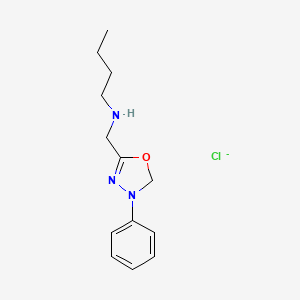
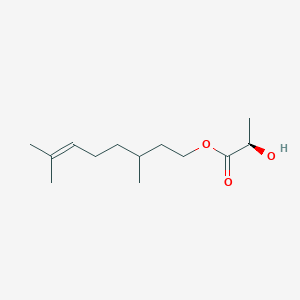
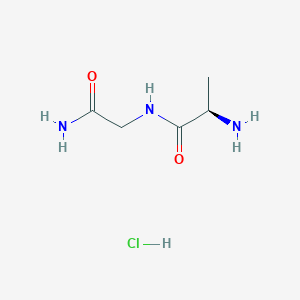

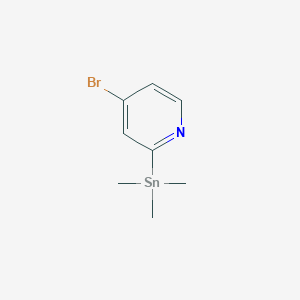
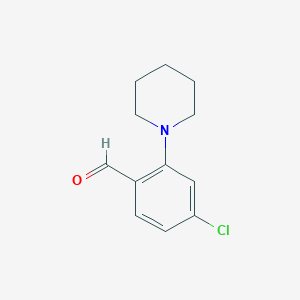

![n-(8-Cyanobicyclo[4.2.0]octa-1,3,5-trien-2-yl)-acetamide](/img/structure/B13745114.png)
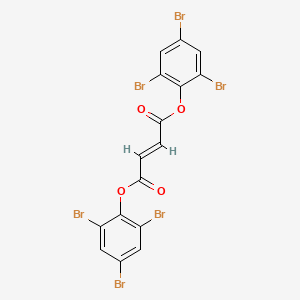
![N-[1-(3-benzyl-7-chloro-4H-quinazolin-2-yl)propyl]-4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B13745126.png)
